2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is a chemical compound with the molecular formula CHNO. It is classified under the category of organic compounds and is recognized for its unique structure and potential applications in various scientific fields. The compound features a piperazine ring, which is a common motif in many pharmaceuticals, indicating its relevance in medicinal chemistry.
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate falls under the category of amines and carbonates. It is characterized by the presence of a piperazine ring substituted with a methyl group and an ethylamine moiety. This classification highlights its potential interactions in biological systems, particularly in drug design and development.
The synthesis of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate typically involves the reaction of 4-methylpiperazine with ethylamine followed by carbonation. The process may include several steps to ensure the correct formation of the carbonate group.
The molecular structure of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate consists of:
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate can participate in various chemical reactions typical for amines and carbonates:
These reactions are important for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is primarily linked to its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures often exhibit activity at serotonin receptors or other neurotransmitter systems, suggesting potential uses in treating neurological disorders.
Relevant data regarding these properties can be found in material safety data sheets provided by suppliers like Sigma-Aldrich .
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate has several applications:
The synthesis of 2-(4-methyl-piperazin-1-yl)-ethylamine carbonate (C₈H₁₉N₃O₃, MW 205.26 g/mol) requires sequential modification of the piperazine core followed by carbonation [1]. The primary route begins with 4-methylpiperazine-1-ethylamine (CAS 934-98-5, C₇H₁₇N₃, MW 143.23 g/mol), a liquid free base sensitive to aerial oxidation [4]. This intermediate undergoes N-alkylation with 2-haloethylamines under inert atmospheres to extend the alkyl chain, yielding the secondary amine precursor. Subsequent carbamation introduces the carbonate group via either:
Alternative pathways adapt arylpiperazine syntheses, where 4-(4-chlorophenyl)piperazine dihydrochloride is alkylated with ethyl 2-bromo-2-methylpropanoate in DMSO using cesium carbonate (Cs₂CO₃) and sodium iodide (NaI) catalysts . Though designed for ester derivatives, this method demonstrates the compatibility of Cs₂CO₃ with piperazine nitrogens during carbonate-relevant reactions.
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | CAS | Formula | Reaction | Catalyst |
---|---|---|---|---|
4-Methylpiperazine-1-ethylamine | 934-98-5 | C₇H₁₇N₃ | N-alkylation | None (neat) |
4-(4-Chlorophenyl)piperazine | 39516-49-7 | C₁₀H₁₃ClN₂ | N-alkylation | Cs₂CO₃/NaI |
Ethyl 2-bromo-2-methylpropanoate | 600-00-0 | C₆H₁₁BrO₂ | Carbamation | Triethylamine |
Solvent polarity critically governs carbonate formation efficiency. Biphasic systems (toluene/water) enable acid scavenging during phosgenation but risk hydrolysis. Polar aprotic solvents like DMSO enhance anion stability during carboxylation but necessitate strict anhydrous handling [6]. Catalytic optimization studies reveal:
Reaction kinetics exhibit temperature dependence: CO₂ insertion plateaus at >40°C due to carbamate decomposition, while alkylation requires 25–30°C for 12-hour completion [6].
Table 2: Solvent Systems for Carbonate Synthesis
Stage | Optimal Solvent | Catalyst/Additive | Temperature | Yield Range |
---|---|---|---|---|
N-alkylation | DMSO | Cs₂CO₃/NaI | 25–30°C | 78–82% |
Carbamation (phosgene) | Dichloromethane | Triethylamine | 0–5°C | 60–68% |
Carbamation (CO₂) | DMF | Triethanolamine | 0–25°C | 45–52% |
Crude 2-(4-methyl-piperazin-1-yl)-ethylamine carbonate typically exhibits ≤70% purity due to:
Recrystallization in ethyl acetate/hexane (1:9 v/v) removes apolar impurities, though carbonate stability limits temperatures to <40°C. Silica gel chromatography (60–120 mesh) with 10% ethyl acetate in hexane resolves polar byproducts, increasing purity to ≥95% . Process economics favor stepwise isolation:
Large-scale constraints (e.g., discontinued 500mg–5g commercial batches) necessitate these protocols despite 15–20% mass loss during purification [1] [2].
Table 3: Purification Techniques and Performance
Method | Conditions | Purity Gain | Mass Recovery | Cost Impact |
---|---|---|---|---|
Column chromatography | 60–120 mesh silica; 10% EtOAc/hexane | 70% → 95% | 60–65% | High (solvent use) |
Recrystallization | Ethyl acetate/hexane (1:9) | 75% → 92% | 70–75% | Moderate |
Ion exchange | Aqueous Na₂CO₃ + CO₂ bubbling | 80% → 94% | 85% | Low |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1